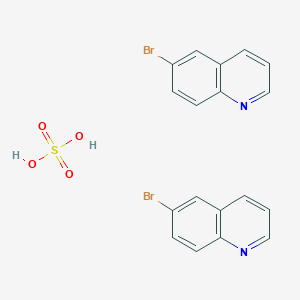
Bis(6-Bromoquinoline)sulfate
Übersicht
Beschreibung
“Bis(6-Bromoquinoline)sulfate” is a chemical compound with the molecular formula C18H14Br2N2O4S . It has an average mass of 514.188 Da and a monoisotopic mass of 511.904083 Da .
Synthesis Analysis
The synthesis of bromoquinolines, which are precursors to “this compound”, involves reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ, 3) in CHCl3 with 1, 1.5, 2, 5 mole Br2 . The reactions of 1,2,3,4-THQ (3) with 1 mole Br2 gave 6-bromo-1,2,3,4-THQ (43) and 6,8-dibromo-1,2,3,4-THQ (44) in different ratios (51:37 respectively), 6,8-dibromo-1,2,3,4-THQ (44) (yield: 92%) was obtained with 2 moles Br2 as a pure product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C18H14Br2N2O4S .Chemical Reactions Analysis
The bromination reaction of 1,2,3,4-tetrahydroquinoline (7) was investigated by NBS and molecular bromine . One-pot synthesis is described for synthetically valuable 4,6,8-tribromoquinoline (3) and .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C18H14Br2N2O4S, an average mass of 514.188 Da, and a monoisotopic mass of 511.904083 Da .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing
Bis(6-Bromoquinoline)sulfate derivatives have applications in selective sensing, particularly in the detection of sulfate in aqueous solutions. For instance, a bis(cyclopeptide) showed the ability to qualitatively and quantitatively detect sulfate, even in the presence of excess chloride ions, through fluorescence quenching mechanisms (Reyheller & Kubik, 2007).
Antimicrobial Activities
Some derivatives of this compound exhibit significant antimicrobial activities. For example, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were found to be effective against a range of bacteria and yeast, with their effectiveness varying depending on structural modifications (Okide, Adikwu, & Esimone, 2000).
Antitumor and Antiproliferative Effects
This compound derivatives also show potential in cancer treatment. Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, particularly breast carcinoma MCF-7 cells (Perković et al., 2016).
Chemical Synthesis and Coordination
This compound is also significant in chemical synthesis and coordination studies. For instance, the synthesis of bis-8-hydroxyquinolines and their analysis has been discussed, highlighting their potential as ligands for coordination polymers with various applications (Vreese et al., 2017).
Neuroprotective Properties
This compound derivatives can also have neuroprotective properties. A study on a bis-lipoyl derivative containing 8-hydroxyquinoline scaffold showed significant neuroprotective effects against induced neurotoxicity in human neuroblastoma SH-SY5Y cells (Cacciatore et al., 2013).
Safety and Hazards
“Bis(6-Bromoquinoline)sulfate” is classified as having acute toxicity, oral (Category 4), H302, skin irritation (Category 2), H315, serious eye damage (Category 1), H318, and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .
Relevant Papers The relevant papers for “this compound” include a review on synthetic investigation for quinoline and a thesis on selective synthesis of bromoquinolines .
Eigenschaften
IUPAC Name |
6-bromoquinoline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZNQCLIGYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674640 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-78-5 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



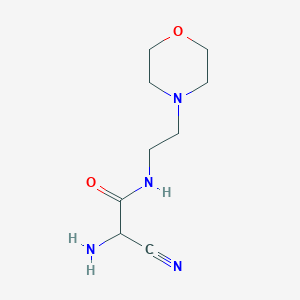
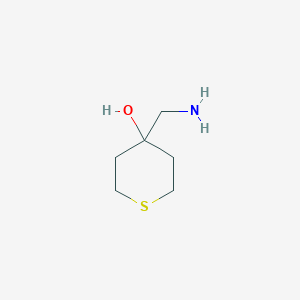
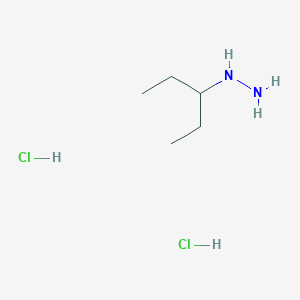
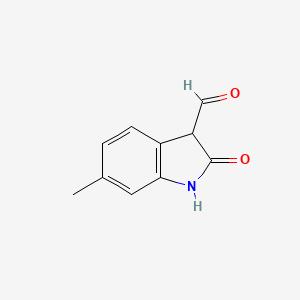
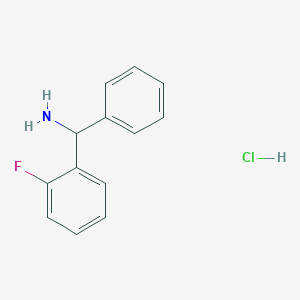
![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)
![2-Bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1372157.png)
![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)


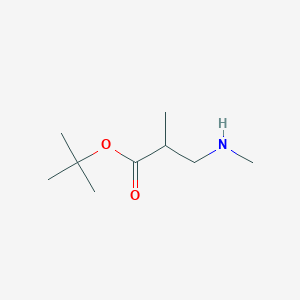
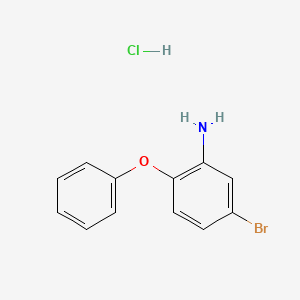

![3-Allyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372169.png)